molecular formula C16H21NO4 B599494 1-Benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 174543-82-9

1-Benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No. B599494
M. Wt: 291.347
InChI Key: OBQNDANRDMXAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1269755-57-8 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 1-benzyl 3-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-12-8-9-14 (15 (18)20-2)10-17 (12)16 (19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14-/m1/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 390.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 73.0±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 233.4±3.0 cm3 .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives are utilized in different ways as anticancer , antiviral , antimalarial , antimicrobial , antifungal , antihypertension , analgesic , anti-inflammatory , anti-Alzheimer , antipsychotic and/or anticoagulant agents .
    • They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
  • Organic Chemistry

    • Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Agrochemical Industry

    • Piperidine derivatives are also used in the synthesis of agrochemicals .
  • Specialty Chemicals

    • They are used in the production of specialty chemicals .
  • Anticancer Applications

    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
  • Pharmacological Properties

    • Several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
    • Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Synthesis of Other Organic Compounds

    • Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Cycloaddition and Annulation

    • Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • They are also involved in cycloaddition and annulation reactions .
  • Amination

    • Piperidines are used in amination reactions, which are crucial for the synthesis of biologically active piperidines .
  • Multicomponent Reactions

    • Piperidines are used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product .
  • Pharmacological Activity

    • Piperidines have been found to have various pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant effects .
  • Regulation of Signaling Pathways

    • Piperidines regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
    • They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQNDANRDMXAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178377
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

CAS RN

174543-82-9
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174543-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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